molecular formula C9H10ClNO B1468998 2-Chloro-6-cyclobutoxypyridine CAS No. 174134-86-2

2-Chloro-6-cyclobutoxypyridine

Cat. No.: B1468998
CAS No.: 174134-86-2
M. Wt: 183.63 g/mol
InChI Key: AVAWGCJARZESGD-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclobutoxypyridine is a chemical compound with the molecular formula C₉H₁₀ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a cyclobutoxy group at the sixth position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclobutoxypyridine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclobutoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-6-cyclobutoxypyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclobutoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-cyclobutoxypyridine is unique due to the combination of the chlorine atom and the cyclobutoxy group on the pyridine ring.

Properties

IUPAC Name

2-chloro-6-cyclobutyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAWGCJARZESGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174134-86-2
Record name 2-chloro-6-cyclobutoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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